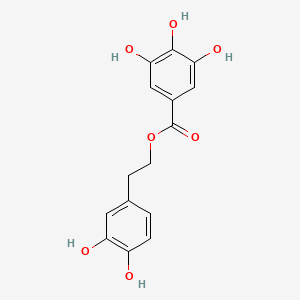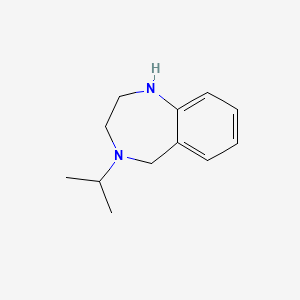
1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a tetrahydro-1,4-benzodiazepine core with an isopropyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aminobenzophenone derivative with an appropriate alkylating agent, followed by cyclization to form the benzodiazepine ring. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry techniques, which allow for efficient and scalable synthesis. Continuous flow methods involve the use of microreactors and controlled reaction conditions to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted benzodiazepines with different functional groups at specific positions on the ring.
Aplicaciones Científicas De Investigación
1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and hypnotic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparación Con Compuestos Similares
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and hypnotic effects.
Uniqueness: 1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-4-(1-methylethyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the isopropyl group at the 4-position can influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles .
Propiedades
Número CAS |
486453-49-0 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-propan-2-yl-1,2,3,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C12H18N2/c1-10(2)14-8-7-13-12-6-4-3-5-11(12)9-14/h3-6,10,13H,7-9H2,1-2H3 |
Clave InChI |
ULXQCZLXOXWRQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCNC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


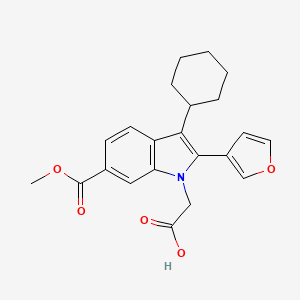
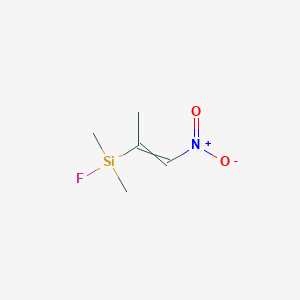
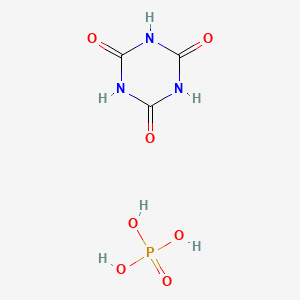
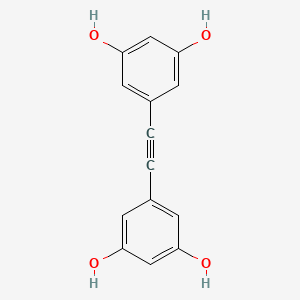
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
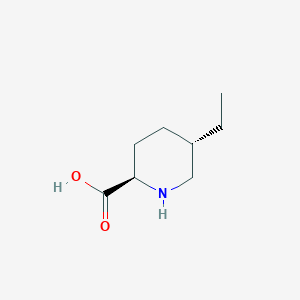

![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
